molecular formula C9Cl3F7 B14617282 1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene CAS No. 58161-55-0

1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene

Katalognummer: B14617282
CAS-Nummer: 58161-55-0
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: AHCVZAHZZUYVOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene is a complex organofluorine compound characterized by its unique structure, which includes multiple chlorine and fluorine atoms

Vorbereitungsmethoden

The synthesis of 1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene typically involves multiple steps, starting from simpler precursors. The synthetic routes often include halogenation reactions where chlorine and fluorine atoms are introduced into the molecular structure. Industrial production methods may involve the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common reagents used in these reactions include halogens, hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of more complex molecules.

    Biology: Its unique structure makes it useful in studying biological processes and interactions at the molecular level.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological activity of the compound, making it useful for various applications.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene include:

Eigenschaften

CAS-Nummer

58161-55-0

Molekularformel

C9Cl3F7

Molekulargewicht

347.4 g/mol

IUPAC-Name

1,1,3-trichloro-2,2,3,4,5,6,7-heptafluoroindene

InChI

InChI=1S/C9Cl3F7/c10-7(11)1-2(8(12,17)9(7,18)19)4(14)6(16)5(15)3(1)13

InChI-Schlüssel

AHCVZAHZZUYVOA-UHFFFAOYSA-N

Kanonische SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(C(C2(F)Cl)(F)F)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.